5-formyl-2,3-difluorobenzonitrile chemical safety data sheet
5-formyl-2,3-difluorobenzonitrile chemical safety data sheet
Here is an in-depth technical monograph on 5-formyl-2,3-difluorobenzonitrile .
Note on Chemical Identity: While specific CAS registry numbers for highly specialized fluorinated intermediates can vary by vendor or be proprietary, this guide is engineered based on the definitive structure-activity relationships (SAR) of the fluorinated benzonitrile and benzaldehyde classes. The safety and reactivity profiles are synthesized from authoritative data on close structural analogs (e.g., 2,3-difluorobenzonitrile and 2-fluoro-5-formylbenzonitrile).
Handling, Reactivity, and Safety Protocols for Medicinal Chemistry
Part 1: Chemical Identity & Physiochemical Profile
This molecule represents a "linchpin" intermediate—a scaffold possessing three distinct reactive handles: a nitrile (for heterocycle formation), two vicinal fluorines (for nucleophilic aromatic substitution,
Structural Specifications
| Property | Data / Prediction |
| Chemical Name | 5-formyl-2,3-difluorobenzonitrile |
| Molecular Formula | |
| Molecular Weight | 167.11 g/mol |
| Structural Features | Electron-deficient aromatic ring; Vicinal difluoro motif; para-relationship between Nitrile and Fluorine (C2). |
| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |
| Physical State | White to pale yellow crystalline solid (typically). |
| Solubility | Soluble in DCM, THF, DMSO, Acetonitrile. Sparingly soluble in water.[1] |
The "Fluorine Effect" on Reactivity
The 2,3-difluoro substitution pattern significantly alters the electronics of the ring.
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Enhanced Electrophilicity: The C2 and C3 carbons are highly susceptible to nucleophilic attack. The C2-fluorine, being ortho to the electron-withdrawing nitrile group, is particularly labile to
displacement by amines or alkoxides. -
Aldehyde Sensitivity: The electron-withdrawing nature of the ring makes the C5-aldehyde highly reactive toward nucleophiles but also prone to rapid air oxidation to the corresponding benzoic acid if not stored properly.
Part 2: Strategic Safety & Hazard Mitigation
Core Directive: Do not treat this merely as "another organic solid." The combination of a nitrile and fluorines requires specific mitigation strategies against HCN and HF evolution under stress.
Hazard Classification (GHS / CLP)
Based on analog data (2,3-difluorobenzonitrile and 3-fluorobenzaldehyde).
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Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2][3][4]
-
Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][2][3][4][5]
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Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][3][4]
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Reactivity Hazard: Incompatible with strong oxidizers and strong bases (risk of hydrolysis).
Critical Safety Protocol: The "Dual-Gas" Risk
In the event of a fire or acidic hydrolysis, this compound can release two distinct toxic gases.
-
Hydrogen Cyanide (HCN): Thermal decomposition of the nitrile.
-
Hydrogen Fluoride (HF): Combustion or reaction with strong acids.
Mitigation Workflow:
-
Fire Fighting: Do NOT use a solid water stream (may scatter material). Use dry chemical or
.[3][4] -
Spill Cleanup: Do not use acidic absorbents. Use a lime/sand mixture to neutralize potential HF generation.
Storage Protocol (Self-Validating)
To ensure integrity for drug discovery campaigns, follow this storage logic:
-
Atmosphere: Argon or Nitrogen (prevents aldehyde oxidation).
-
Temperature: 2–8°C (Refrigerated).
-
Validation: Before use, run a crude
-NMR in .-
Pass Criteria: Distinct aldehyde singlet at ~10.0–10.3 ppm.
-
Fail Criteria: Appearance of broad singlet at ~11.0–13.0 ppm (Carboxylic acid formation).
-
Part 3: Synthetic Utility & Experimental Protocols
Application: Scaffold for Kinase Inhibitors
The primary utility of 5-formyl-2,3-difluorobenzonitrile is as a core scaffold. The aldehyde allows for the attachment of solubilizing tails (via reductive amination), while the fluorines allow for the coupling of pharmacophores.
Standard Operating Procedure: Reductive Amination
Objective: Selective conversion of the C5-aldehyde to a secondary amine without hydrolyzing the nitrile or displacing fluorines.
Reagents:
-
Substrate: 5-formyl-2,3-difluorobenzonitrile (1.0 equiv)
-
Amine: Morpholine or Piperidine derivative (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (catalytic, optional).
Step-by-Step Protocol:
-
Solvation: In a flame-dried flask under
, dissolve the aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration). -
Imine Formation: Add the amine (1.1 equiv). If the amine is a salt, add 1.1 equiv of DIPEA. Stir at Room Temperature (RT) for 30–60 minutes.
-
Check: Monitor by TLC (disappearance of aldehyde).
-
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Why STAB? It is milder than
and will not reduce the nitrile or the aromatic ring.
-
-
Quench: Stir at RT for 4–12 hours. Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash organics with brine. Dry over
.
Visualization: Reaction Workflow
The following diagram illustrates the decision logic for the reductive amination, ensuring the nitrile remains intact.
Figure 1: Logic flow for Reductive Amination using Sodium Triacetoxyborohydride (STAB), prioritizing nitrile stability.
Part 4: Emergency & Handling Visualization
When handling fluorinated benzonitriles, the risk of absorption through the skin is non-negligible. The following workflow dictates the "Safe Charging" of the reaction vessel to minimize exposure.
Figure 2: Safe Charging Protocol minimizing dust inhalation risks associated with fluorinated nitriles.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for 3,5-Difluorobenzonitrile (Analogous Safety Data). Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference). Retrieved from [Link]
